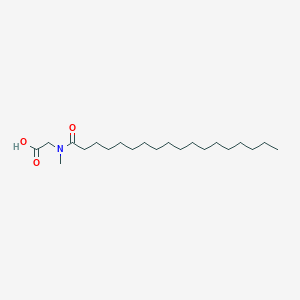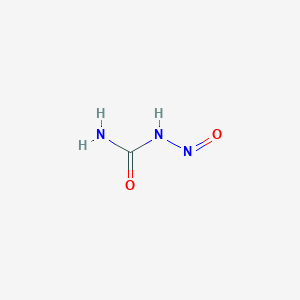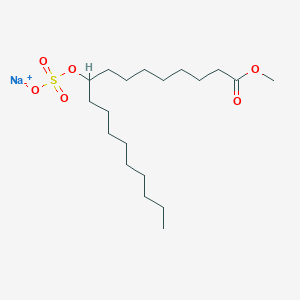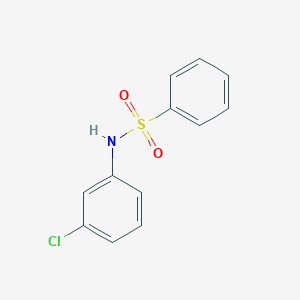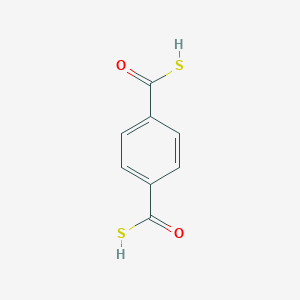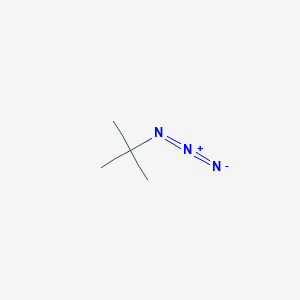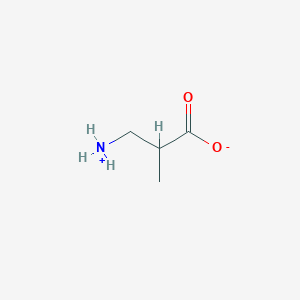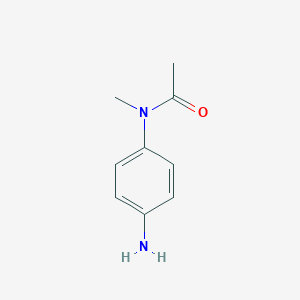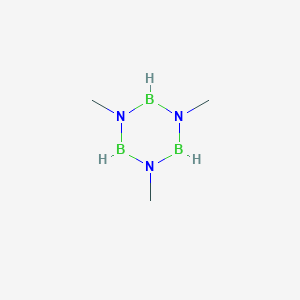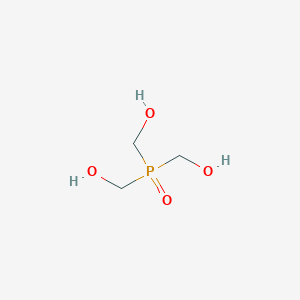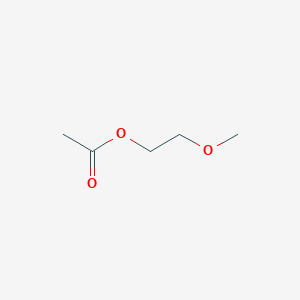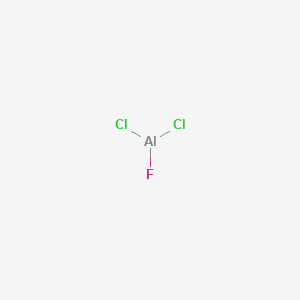
Dichloro(fluoro)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(fluoro)alumane, also known as DCFAL, is a chemical compound that is used in various scientific research applications. It is a colorless liquid that has a molecular weight of 140.91 g/mol. DCFAL is widely used in the field of organic synthesis as a Lewis acid catalyst.
Mécanisme D'action
Dichloro(fluoro)alumane acts as a Lewis acid catalyst by accepting electron pairs from other molecules. The aluminum atom in Dichloro(fluoro)alumane has a partial positive charge, which makes it attractive to electron-rich molecules. When Dichloro(fluoro)alumane reacts with a molecule, it forms a coordination complex, which stabilizes the transition state of the reaction and lowers the activation energy required for the reaction to occur.
Effets Biochimiques Et Physiologiques
Dichloro(fluoro)alumane is not typically used in biochemical or physiological research due to its toxicity. It is a strong irritant to the skin, eyes, and respiratory system. Exposure to Dichloro(fluoro)alumane can cause severe burns, lung damage, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
Dichloro(fluoro)alumane is a highly effective Lewis acid catalyst that is widely used in organic synthesis. It is relatively cheap and easy to obtain, making it a popular choice for many researchers. However, its toxicity and reactivity make it difficult to handle safely. It must be stored and handled in a well-ventilated area, and researchers must wear protective equipment such as gloves and goggles when working with it.
Orientations Futures
There are several future directions for research involving Dichloro(fluoro)alumane. One area of interest is the development of new catalysts that are less toxic and more environmentally friendly. Another area of interest is the use of Dichloro(fluoro)alumane in the production of new polymers and plastics with unique properties. Finally, there is potential for Dichloro(fluoro)alumane to be used in the synthesis of new pharmaceuticals and other bioactive compounds.
Méthodes De Synthèse
Dichloro(fluoro)alumane is typically synthesized by reacting aluminum chloride with hydrogen fluoride and hydrogen chloride. The reaction takes place in a solvent such as toluene or dichloromethane. The resulting product is then purified by distillation to obtain pure Dichloro(fluoro)alumane.
Applications De Recherche Scientifique
Dichloro(fluoro)alumane is widely used in the field of organic synthesis as a Lewis acid catalyst. It is used to promote various chemical reactions such as Friedel-Crafts acylation, Friedel-Crafts alkylation, and Diels-Alder reactions. Dichloro(fluoro)alumane is also used in the production of various polymers and plastics.
Propriétés
Numéro CAS |
13497-96-6 |
|---|---|
Nom du produit |
Dichloro(fluoro)alumane |
Formule moléculaire |
AlCl2F |
Poids moléculaire |
116.88 g/mol |
Nom IUPAC |
dichloro(fluoro)alumane |
InChI |
InChI=1S/Al.2ClH.FH/h;3*1H/q+3;;;/p-3 |
Clé InChI |
JNGNDYHADNWZFG-UHFFFAOYSA-K |
SMILES |
F[Al](Cl)Cl |
SMILES canonique |
F[Al](Cl)Cl |
Synonymes |
Aluminium(di)chloridefluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



